molecular formula C20H25N3O4S B2539179 N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1358354-69-4

N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No. B2539179
CAS RN: 1358354-69-4
M. Wt: 403.5
InChI Key: QZHTZHFPDIUPBZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in disease progression. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, improve insulin sensitivity, and enhance cognitive function. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is that it exhibits a high degree of selectivity towards its target enzymes, reducing the risk of off-target effects. However, one limitation of this compound is that it has low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases, cancer, and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biochemical and physiological pathways.

Synthesis Methods

N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide can be synthesized through a multi-step process involving the reaction of 2-oxo-5-(piperidin-1-ylsulfonyl)pyridine-1(2H)-carboxylic acid with 2-ethylphenylamine and acetic anhydride. The resulting product is then purified through crystallization to obtain pure this compound.

Scientific Research Applications

N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-16-8-4-5-9-18(16)21-19(24)15-22-14-17(10-11-20(22)25)28(26,27)23-12-6-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHTZHFPDIUPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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